molecular formula C9H20N2 B2414977 Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine CAS No. 1340411-99-5

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine

Cat. No.: B2414977
CAS No.: 1340411-99-5
M. Wt: 156.273
InChI Key: IIUFQJJPNLENQN-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine typically involves the reaction of 2-methyl-2-(pyrrolidin-1-yl)propanal with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine compounds .

Scientific Research Applications

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(pyrrolidin-1-yl)propanal
  • N-Methyl-2-pyrrolidinone
  • 1-Methyl-2-pyrrolidinone

Uniqueness

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is unique due to its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions .

Properties

IUPAC Name

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUFQJJPNLENQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate (Compound F5) (2.696 g, 10.52 mmol) in THF (20 mL) was a 1M LAH in THF (42.1 mL, 42.07 mmol) solution dropwise added (over approximately 10 min) at 0° C. under a nitrogen atmosphere. The resultant mixture was stirred at rt for 1 h and heated at 40° C. over night. The reaction was cooled to 0° C. and Na2SO4×10H2O followed by NaOH (2M, 2 mL) was added. The mixture was diluted with Et2O (100 mL) and the resultant mixture was filtered. The solids were washed with Et2O (3×50 mL). To the filtrate was HCl (1.25 N aq. solution, 15 mL) in EtOH added. The filtrate was concentrated and the residue mixed with EtOH (60 mL). The EtOH was removed under reduced pressure. IPA (30 mL) was added and the mixture sonicated for 2 min. After filtration was the title compound (1.89 g, 96%) obtained as a HCl salt. 1H NMR (400 MHz, CDCl3) δ 1.00, 1.71, 2.29, 2.41, 2.63. Total no of protons: 19.
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2.696 g
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2 mL
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100 mL
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42.1 mL
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